Oxolane-3-sulfonamide

FXR modulator Farnesoid X receptor Partial agonist

Oxolane-3-sulfonamide (CAS 1311316-50-3), also known as tetrahydrofuran-3-sulfonamide, is a heterocyclic small-molecule building block (MW 151.18 g/mol, molecular formula C₄H₉NO₃S) combining a saturated oxolane (tetrahydrofuran) ring with a primary sulfonamide group at the 3-position. This compound serves as a key intermediate in the synthesis of azabicycloheptanyloxymethyl pyrazoles and triazoles as FXR (farnesoid X receptor) hormone receptor modulators , and in the preparation of N-sulfonylated pyrazolo[3,4-b]pyridine-6-carboxamides as CFTR (cystic fibrosis transmembrane conductance regulator) modulators.

Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
CAS No. 1311316-50-3
Cat. No. B1422957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolane-3-sulfonamide
CAS1311316-50-3
Molecular FormulaC4H9NO3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1COCC1S(=O)(=O)N
InChIInChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)
InChIKeyGMAXVRALICXRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxolane-3-sulfonamide (CAS 1311316-50-3): A Key Heterocyclic Sulfonamide Building Block for FXR and CFTR Modulator Research


Oxolane-3-sulfonamide (CAS 1311316-50-3), also known as tetrahydrofuran-3-sulfonamide, is a heterocyclic small-molecule building block (MW 151.18 g/mol, molecular formula C₄H₉NO₃S) combining a saturated oxolane (tetrahydrofuran) ring with a primary sulfonamide group at the 3-position [1]. This compound serves as a key intermediate in the synthesis of azabicycloheptanyloxymethyl pyrazoles and triazoles as FXR (farnesoid X receptor) hormone receptor modulators , and in the preparation of N-sulfonylated pyrazolo[3,4-b]pyridine-6-carboxamides as CFTR (cystic fibrosis transmembrane conductance regulator) modulators . The racemic mixture is commercially available at 95–98% purity from multiple vendors , and the enantiopure (3S)-oxolane-3-sulfonamide is also accessible .

Why Generic Substitution Fails for Oxolane-3-sulfonamide: The Critical Role of Regioisomeric and Scaffold Identity in FXR-Targeted Libraries


Generic substitution of oxolane-3-sulfonamide with other sulfonamide building blocks is unreliable because the 3-position attachment on the tetrahydrofuran ring provides a specific spatial orientation that is absent in regioisomeric variants (e.g., 2-sulfonamide or N-substituted sulfonamides). In FXR-targeted chemical series, the oxolane-3-sulfonamide fragment is explicitly incorporated into azabicycloheptanyloxymethyl pyrazole and triazole scaffolds to achieve hormone receptor modulation , and its use as a starting material in patented CFTR modulator syntheses demonstrates that the unsubstituted primary sulfonamide at the 3-position is a structural requirement for downstream coupling reactions, not a replaceable feature . Furthermore, the racemic oxolane-3-sulfonamide and its enantiopure (3S)-form exhibit different physical properties (e.g., storage conditions, shipping requirements) and potentially divergent reactivity in chiral syntheses , meaning substitution without stereochemical verification risks failed reactions and irreproducible results.

Oxolane-3-sulfonamide (CAS 1311316-50-3) Quantitative Differentiation Evidence Guide


FXR Partial Agonist Activity: EC₅₀ of 11 μM in HEK293 Reporter Assay

Oxolane-3-sulfonamide demonstrates measurable, albeit modest, partial agonist activity at the human farnesoid X receptor (FXR), with an EC₅₀ of 11,000 nM (11 μM) in a HEK293 cell-based luciferase reporter gene assay [1]. This provides a benchmark for this minimal sulfonamide fragment: the unsubstituted oxolane-3-sulfonamide core itself has quantifiable, albeit weak, engagement with the FXR ligand-binding domain, serving as a reference point from which elaborated derivatives achieve enhanced potency. This activity is contextually relevant because the compound is explicitly used as a key intermediate in patent-protected FXR modulator series (WO-2019084300-A1, US-2021380585-A1) where structural elaboration off the sulfonamide nitrogen yields high-affinity hormone receptor modulators .

FXR modulator Farnesoid X receptor Partial agonist Metabolic disease

PXR Agonist Activity: EC₅₀ of 630–880 nM in HEK293 Reporter Assay

Oxolane-3-sulfonamide activates the human pregnane X receptor (PXR) with EC₅₀ values of 630 nM and 880 nM in two independent HEK293 luciferase reporter assays (VP16-fused and wild-type PXR, respectively) [1]. PXR agonism is a critical early screening parameter in drug discovery because PXR activation upregulates CYP3A4 and other drug-metabolizing enzymes, creating a liability for drug–drug interactions [2]. This quantitative liability profile is directly relevant to chemists using oxolane-3-sulfonamide as an intermediate for FXR or CFTR modulators, as the parent fragment's PXR activity flags a potential off-target risk that must be monitored during lead optimization .

PXR activation Pregnane X receptor Nuclear receptor Drug metabolism

Patented Incorporation into CFTR Modulator Scaffolds: N-Sulfonylated Pyrazolo[3,4-b]pyridine-6-carboxamides

Oxolane-3-sulfonamide is explicitly claimed as a starting material in the synthesis of N-sulfonylated pyrazolo[3,4-b]pyridine-6-carboxamides, a chemotype protected by a family of granted US patents including US-10259810-B2 and US-10647717-B2, with priority date October 9, 2015 [1]. These compounds function as CFTR modulators for the treatment of cystic fibrosis. The sulfonamide nitrogen of oxolane-3-sulfonamide is the point of covalent attachment to the pyrazolo[3,4-b]pyridine-6-carboxamide core, making it a structurally essential, non-replaceable building block in this intellectual property space [2]. No other regioisomeric tetrahydrofuran sulfonamide (e.g., 2-sulfonamide) or acyclic sulfonamide is described as a substitute in these patents.

CFTR modulator Cystic fibrosis Pyrazolopyridine Ion channel

Racemic vs. Enantiopure Availability: Purity, Storage, and Handling Differentiation

The racemic oxolane-3-sulfonamide (CAS 1311316-50-3) is commercially available at 98% purity with standard ambient storage from suppliers such as Leyan , while the enantiopure (3S)-oxolane-3-sulfonamide (CAS 2322932-83-0) is available at 95% purity from Sigma-Aldrich (Enamine sourcing) requiring ice pack shipping and storage at 4°C . This differentiation in purity specification, shipping logistics, and storage requirements has direct procurement consequences: the racemate can be ordered and stored with lower logistical overhead, while the enantiopure form requires cold-chain handling. For chiral synthesis applications—such as the stereospecific construction of azabicycloheptanyloxymethyl derivatives described in FXR modulator patents [1]—procurement of the correct stereochemical form is essential to avoid diastereomer contamination and subsequent purification failures.

Chiral synthesis Enantiopure building block Stereochemistry Procurement specification

GHS Hazard Classification: Skin and Eye Irritation (H315, H319) – Handling Requirement Differentiation

Oxolane-3-sulfonamide is classified under the Globally Harmonized System (GHS) with hazard statements H315 (causes skin irritation, Warning) at 100% and H319 (causes serious eye irritation, Warning) at 100% . Additionally, it may cause respiratory irritation (H335) [1]. This hazard profile requires specific personal protective equipment (PPE) and engineering controls during handling. In comparison, many simple aromatic sulfonamides (e.g., sulfanilamide, CAS 63-74-1) are classified primarily as irritants but may have different exposure limits, while some N-substituted sulfonamides may carry additional or reduced hazards depending on substitution. The explicit, quantitative GHS classification (100% applicability for both H315 and H319) provides procurement and laboratory safety officers with unambiguous hazard data for risk assessment and SOP development, a level of clarity not always available for less-characterized sulfonamide building blocks [2].

Safety data GHS classification Laboratory handling Risk assessment

Optimal Research and Industrial Application Scenarios for Oxolane-3-sulfonamide (CAS 1311316-50-3)


FXR Modulator Medicinal Chemistry Programs Requiring Fragment-to-Lead Optimization

Medicinal chemistry teams developing non-steroidal FXR agonists or antagonists for metabolic diseases (NASH, PBC, metabolic syndrome) should prioritize oxolane-3-sulfonamide as the core sulfonamide building block. Its measurable FXR partial agonist activity (EC₅₀ = 11 μM) provides a validated starting point for fragment elaboration, and its incorporation into patent-protected azabicycloheptanyloxymethyl pyrazole/triazole series (WO-2019084300-A1, US-2021380585-A1) provides a direct synthetic precedent for accessing potent FXR modulators . The accompanying PXR activity data (EC₅₀ = 630–880 nM) allows teams to prospectively monitor and mitigate CYP induction liability throughout the lead optimization cascade [1].

CFTR Modulator Synthesis Within the N-Sulfonylated Pyrazolo[3,4-b]pyridine-6-carboxamide Patent Space

For process chemistry groups or CDMOs synthesizing CFTR modulators in the pyrazolo[3,4-b]pyridine-6-carboxamide class, oxolane-3-sulfonamide is the required sulfonamide input material as specified in granted US patents (US-10259810-B2, US-10647717-B2) [2]. No alternative sulfonamide building block will reproduce the claimed structures. Procurement should specify CAS 1311316-50-3 with certificate of analysis confirming purity ≥98% to ensure batch-to-batch reproducibility in multi-step synthetic sequences. For scale-up campaigns, sourcing the racemate with ambient storage capability (e.g., from Leyan) minimizes cold-chain logistics costs unless stereospecific coupling is required.

Stereospecific Synthesis Requiring Enantiopure (3S)-Oxolane-3-sulfonamide

When the target molecule contains a defined stereocenter at the tetrahydrofuran 3-position—as in certain azabicycloheptanyloxymethyl FXR modulators—the enantiopure (3S)-oxolane-3-sulfonamide (CAS 2322932-83-0, 95% purity) must be procured with verified enantiomeric excess . Procurement teams should factor in cold-chain shipping (ice pack) and 4°C storage requirements, and should verify that the supplier provides chiral purity documentation (e.g., chiral HPLC or optical rotation data) beyond the standard achiral purity specification. Use of the racemate in stereospecific applications will result in diastereomer formation, reducing yield and complicating purification.

Nuclear Receptor Profiling and Off-Target Safety Screening Panels

For drug discovery organizations running nuclear receptor selectivity panels, oxolane-3-sulfonamide serves as a characterized reference fragment with documented activity at both FXR (EC₅₀ = 11,000 nM partial agonist) and PXR (EC₅₀ = 630–880 nM agonist) [1]. This dual activity profile makes it a useful tool compound for calibrating nuclear receptor counter-screens and for validating that newly synthesized derivatives have successfully reduced PXR activation while maintaining or improving FXR potency. Procurement of the compound with BindingDB-verified bioactivity data ensures that screening teams are using a fragment with publicly traceable, reproducible pharmacological annotation rather than an uncharacterized building block requiring de novo profiling.

Quote Request

Request a Quote for Oxolane-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.